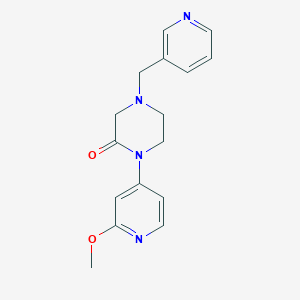![molecular formula C21H20N4O4S B2819255 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-10-5](/img/structure/B2819255.png)
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dimethylamino group
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, as these molecules play a significant role in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory molecules like thromboxane and prostaglandins . This can lead to a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for anti-inflammatory activity . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would need to be studied in more detail to fully understand the compound’s bioavailability and overall effect in the body.
Result of Action
The result of the compound’s action is a decrease in inflammation . By inhibiting the COX enzymes and preventing the production of pro-inflammatory molecules, the compound can reduce inflammation and potentially alleviate pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This step often requires the use of a base such as sodium ethoxide in ethanol under reflux conditions.
-
Attachment of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable benzo[d][1,3]dioxole derivative with a halogenated precursor of the thiazole ring.
-
Introduction of the Dimethylamino Group: : The dimethylamino group is typically introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of dimethylamine in the presence of a suitable catalyst such as copper(I) iodide.
-
Final Coupling Reaction: : The final step involves coupling the intermediate products to form the desired compound. This can be achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or dyes, with specific desired characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-(2-((4-(methylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-(2-((4-(ethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity due to the presence of the dimethylamino group, which can influence its interaction with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Propiedades
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-25(2)16-6-4-14(5-7-16)22-19(26)10-15-11-30-21(23-15)24-20(27)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPPEYOYGJDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2819172.png)
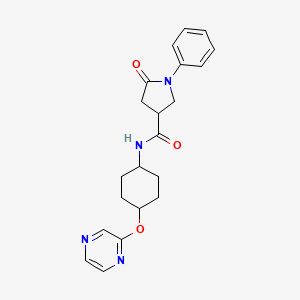
![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2819176.png)

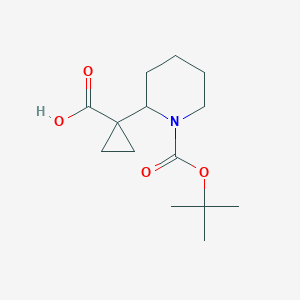

![ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
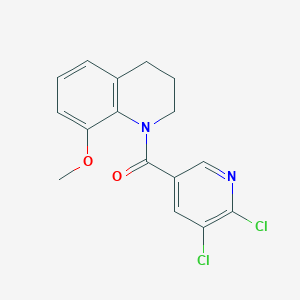
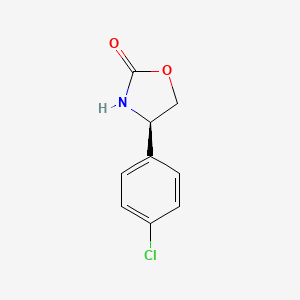
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)
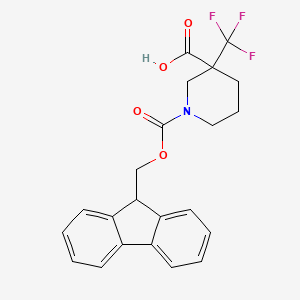
![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
